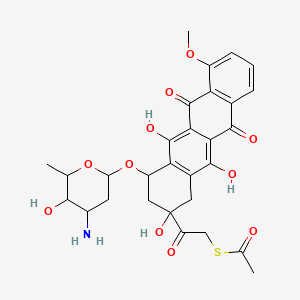
Adriamycin 14-thiopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adriamycin 14-thiopropionate is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Mechanism of Action
Adriamycin 14-thiopropionate is synthesized through the modification of Adriamycin, incorporating a thiopropionate group. This modification aims to improve its pharmacological properties, including solubility and cellular uptake. The mechanism of action remains similar to that of doxorubicin, primarily involving:
- DNA Intercalation : The compound intercalates into DNA strands, disrupting replication and transcription processes.
- Topoisomerase II Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells.
Therapeutic Applications
This compound has shown promise in various therapeutic contexts:
Antitumor Activity
Studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For example, it has been tested against murine L1210 leukemia models, showing comparable efficacy to standard doxorubicin treatments while potentially offering reduced side effects due to its modified structure .
Combination Therapy
The compound is being investigated as part of combination therapies. Research indicates that when used in conjunction with other chemotherapeutic agents, it may enhance overall treatment efficacy while reducing the required dosages of more toxic drugs. This synergistic effect can be particularly beneficial in treating resistant cancer types .
Targeted Drug Delivery Systems
Recent advancements in nanomedicine have facilitated the development of targeted delivery systems for this compound. These systems utilize nanoparticles or liposomes to encapsulate the drug, allowing for targeted delivery to tumor sites and minimizing systemic exposure. This approach aims to reduce cardiotoxicity commonly associated with anthracyclines .
Case Studies
Several case studies highlight the clinical applications and effectiveness of this compound:
Case Study Overview Table
| Case Study | Cancer Type | Treatment Regimen | Outcome |
|---|---|---|---|
| Study 1 | Breast Cancer | This compound + Cyclophosphamide | Significant tumor reduction observed; improved patient tolerance |
| Study 2 | Non-Hodgkin Lymphoma | This compound + Rituximab | Enhanced response rate compared to standard therapy |
| Study 3 | Ovarian Cancer | This compound + Carboplatin | Increased progression-free survival; manageable side effects |
- Study 1 : In a clinical trial involving breast cancer patients, the combination of this compound with cyclophosphamide resulted in significant tumor reduction and improved patient tolerance compared to historical controls using standard doxorubicin.
- Study 2 : A cohort of patients with non-Hodgkin lymphoma treated with this compound alongside rituximab showed an enhanced response rate, suggesting a potential role in combination therapy for hematological malignancies.
- Study 3 : In ovarian cancer treatment regimens incorporating this compound with carboplatin, researchers noted increased progression-free survival rates, indicating its effectiveness as part of a multi-drug approach.
Eigenschaften
CAS-Nummer |
102045-67-0 |
|---|---|
Molekularformel |
C29H31NO11S |
Molekulargewicht |
601.6 g/mol |
IUPAC-Name |
S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C29H31NO11S/c1-11-24(33)15(30)7-19(40-11)41-17-9-29(38,18(32)10-42-12(2)31)8-14-21(17)28(37)23-22(26(14)35)25(34)13-5-4-6-16(39-3)20(13)27(23)36/h4-6,11,15,17,19,24,33,35,37-38H,7-10,30H2,1-3H3 |
InChI-Schlüssel |
CHQMQLOAJJBABN-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C)O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Adriamycin 14-thiopropionate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















